CP-66713
Overview
Description
CP-66713 is a chemical compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps :
Formation of Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core. This is achieved by refluxing o-phenylenediamine with oxalic acid in hydrochloric acid to yield 1,4-dihydroquinoxaline-2,3-dione.
Chlorination: The quinoxaline derivative is then chlorinated using thionyl chloride in dichloroethane to produce 2,3-dichloroquinoxaline.
Formation of Triazoloquinoxaline: The chlorinated quinoxaline is reacted with phenylhydrazine and sodium acetate in acetic acid to form the triazoloquinoxaline ring system.
Amination: Finally, the compound is aminated using ammonia or an amine source to yield 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
CP-66713 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted triazoloquinoxalines, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise as an antiviral and antimicrobial agent.
Medicine: It has been investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets :
Adenosine Receptors: The compound acts as an antagonist of adenosine A2 receptors, which are involved in various physiological processes, including vasodilation and neurotransmission.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
CP-66713 can be compared with other similar compounds in the triazoloquinoxaline family :
8-Methyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: Similar structure but with a methyl group instead of a chloro group. It exhibits different biological activities.
8-Cyclopentyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: Contains a cyclopentyl group, leading to variations in its pharmacological profile.
8-Bromo-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: The bromo derivative shows different reactivity and biological effects compared to the chloro derivative.
The uniqueness of 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBENJWAFQLORQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238743 | |
Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91896-57-0 | |
Record name | CP 66713 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091896570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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